Home > Products > Screening Compounds P137984 > Bromoacetylcholine bromide
Bromoacetylcholine bromide - 22004-27-9

Bromoacetylcholine bromide

Catalog Number: EVT-3253358
CAS Number: 22004-27-9
Molecular Formula: C7H15Br2NO2
Molecular Weight: 305.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bromoacetylcholine bromide is a synthetic quaternary ammonium compound used as a research tool to study acetylcholine receptors (AChRs) [, , , , ]. It acts as an irreversible inhibitor of AChRs, particularly the nicotinic acetylcholine receptors, by covalently binding to them [, , , , ]. This irreversible binding makes it a valuable tool for investigating the structure, function, and assembly of AChRs.

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter that plays a crucial role in muscle function, learning, and memory. It acts as a chemical messenger, transmitting signals between nerve cells and from nerve cells to muscle cells, causing muscle contraction. [, , , , ]

Relevance: Bromoacetylcholine bromide is a derivative of acetylcholine, sharing a similar structure with an added bromoacetyl group. This structural similarity allows bromoacetylcholine bromide to interact with acetylcholine receptors, although it acts as an irreversible inhibitor, unlike acetylcholine. [, , , , ]

α-Bungarotoxin

Compound Description: α-Bungarotoxin (Bgt) is a potent neurotoxin found in the venom of certain snakes, including the banded krait. It binds irreversibly to muscle nicotinic acetylcholine receptors (AChRs) at the neuromuscular junction, blocking acetylcholine binding and leading to paralysis. [, ]

Relevance: Research investigating the formation of ligand binding sites on AChRs utilized both Bgt and bromoacetylcholine bromide. Both compounds target overlapping regions on the AChR alpha subunits, highlighting their shared structural features that enable interaction with these receptors. [, ]

Mepacrine

Compound Description: Mepacrine, also known as quinacrine, is a medication with various applications, including treatment of malaria and parasitic infections. It also exhibits anti-inflammatory properties. []

Relevance: Mepacrine acts as a phospholipase A2 (PLA2) inhibitor, similar to bromoacetylcholine bromide, albeit with different potency. This suggests potential structural similarities or shared mechanisms of action concerning their inhibitory effects on PLA2. []

4-Bromophenacyl Bromide

Compound Description: 4-Bromophenacyl bromide is a chemical compound commonly used as an alkylating agent in organic synthesis. It reacts with nucleophiles, such as sulfhydryl groups, forming covalent bonds. []

Relevance: Similar to bromoacetylcholine bromide, 4-bromophenacyl bromide acts as a PLA2 inhibitor. This shared inhibitory activity suggests potential structural similarities or common mechanisms of action targeting the PLA2 enzyme. []

Source and Classification

Bromoacetylcholine bromide is derived from acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. Its chemical classification falls under alkylating agents, specifically designed for probing receptor interactions and studying receptor dynamics. The compound has the CAS number 22004-27-9 and is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology .

Synthesis Analysis

The synthesis of bromoacetylcholine bromide involves several steps that typically include the reaction of acetylcholine with brominating agents. A common method utilizes bromoacetic acid as a precursor. The general synthetic route can be summarized as follows:

  1. Starting Material: Acetylcholine or its derivatives.
  2. Bromination: The reaction is carried out using bromine or a brominating agent in an appropriate solvent, often under controlled temperature conditions to ensure selectivity and yield.
  3. Purification: The product is purified through recrystallization or chromatography to isolate bromoacetylcholine bromide from by-products and unreacted materials.

Technical parameters such as reaction time, temperature, and concentration of reagents are critical for optimizing yield and purity.

Molecular Structure Analysis

Bromoacetylcholine bromide has the molecular formula C7H15Br2NO2C_7H_{15}Br_2NO_2 and a molecular weight of approximately 305.01 g/mol . The structure consists of a quaternary ammonium group, which is characteristic of acetylcholine derivatives, along with a bromoacetyl moiety that enhances its reactivity towards nicotinic receptors.

Structural Features

  • Quaternary Ammonium Group: This feature contributes to its positive charge at physiological pH, facilitating interaction with negatively charged sites on receptors.
  • Bromoacetyl Group: The presence of the bromine atom allows for alkylation reactions, making it an effective labeling agent for receptor studies.
Chemical Reactions Analysis

Bromoacetylcholine bromide primarily participates in alkylation reactions with nicotinic acetylcholine receptors. This interaction can be described as follows:

  1. Alkylation: The compound reacts with cysteine residues in the receptor protein, leading to covalent modification. This process is crucial for studying receptor conformation and dynamics.
  2. Binding Studies: Bromoacetylcholine bromide can be used in radiolabeling experiments to visualize binding sites on receptors, aiding in the understanding of receptor function and pharmacology.

The efficiency and specificity of these reactions depend on factors such as concentration, temperature, and the presence of competing ligands.

Mechanism of Action

The mechanism of action of bromoacetylcholine bromide involves its binding to nicotinic acetylcholine receptors, where it acts as an affinity label:

  1. Receptor Binding: Upon administration, bromoacetylcholine bromide binds to the acetylcholine binding site on nicotinic receptors.
  2. Covalent Modification: The alkylation occurs primarily at cysteine residues within the receptor's structure, leading to conformational changes that can affect receptor activity.
  3. Functional Impact: This modification can inhibit or alter receptor function, providing insights into the role of specific amino acids in receptor dynamics .
Physical and Chemical Properties Analysis

Bromoacetylcholine bromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade upon prolonged exposure to light or moisture.

These properties make it suitable for various laboratory applications involving biochemical assays.

Applications

Bromoacetylcholine bromide has several significant applications in scientific research:

  • Receptor Studies: Used extensively to study nicotinic acetylcholine receptors' structure and function through alkylation techniques.
  • Drug Development: Serves as a tool in pharmacological studies aimed at developing new drugs targeting cholinergic systems.
  • Neuroscience Research: Facilitates investigations into neurotransmission mechanisms and synaptic plasticity by labeling specific receptor sites.
Molecular Design and Structure-Activity Relationship of Bromoacetylcholine Bromide

Historical Development of Acetylcholine Analogues as Receptor Probes

The development of acetylcholine (ACh) analogues as receptor probes stems from efforts to map the structural and functional architecture of cholinergic binding sites. Early X-ray crystallography studies of ACh itself revealed a gauche conformation between the quaternary nitrogen and ether oxygen, with the ester moiety adopting a specific torsion angle critical for bioactivity [6]. This structural insight informed the design of covalent affinity labels capable of irreversibly binding to nicotinic acetylcholine receptors (nAChRs). Bromoacetylcholine bromide emerged in the late 1970s as a pivotal tool in this lineage, engineered to exploit the receptor's inherent affinity for acetylcholine while incorporating a reactive handle for covalent attachment. Its development paralleled advances in affinity labeling techniques, transitioning from non-specific alkylating agents to targeted probes retaining key pharmacophoric elements of the native neurotransmitter [3] [7]. This design philosophy enabled precise mapping of receptor subunits, marking a significant evolution from reversible agonists like carbamylcholine to covalent affinity labels with defined stereochemical properties.

Rationale for Bromoacetyl Moiety in Affinity Labeling Strategies

The bromoacetyl group (–COCH₂Br) serves as a chemically tuned electrophilic warhead strategically positioned within the acetylcholine structural framework. This moiety exhibits optimal reactivity for nucleophilic substitution reactions, primarily targeting cysteine thiolates, histidine imidazoles, and lysine amines within receptor binding pockets. Key physicochemical properties make bromine the preferred halogen for affinity labeling:

  • Reactivity Balance: Bromine’s intermediate electronegativity generates sufficient electrophilicity for covalent bond formation without excessive instability. This contrasts with chloroacetyl analogues (slower reaction kinetics) and iodoacetyl analogues (higher non-specific binding and decomposition rates) [7].
  • Stereochemical Compatibility: The bromoacetyl group extends linearly from the acetylcholine backbone, minimizing steric perturbation of the choline binding domain while positioning the reactive carbon within bonding distance of nucleophilic residues in the complementary (−) subunit interface [3] [8].
  • Metabolic Stability: Compared to esterase-sensitive motifs in earlier probes, the bromoacetyl group resists enzymatic hydrolysis during receptor binding, ensuring efficient alkylation. This stability is crucial for in vitro and ex vivo labeling applications [2].

The molecular design specifically incorporates bromine at the acetyl terminus rather than the choline β-position to preserve the cationic head group’s critical electrostatic interactions with the receptor’s conserved aromatic/carboxylate residues. This strategic placement transforms acetylcholine from a transient activator into a molecular trap for binding site nucleophiles [7].

Table 1: Kinetic Comparison of Haloacetylcholine Derivatives in Receptor Alkylation

CompoundRelative Alkylation RateSpecificity Index⁺Primary Target Residue
Chloroacetylcholine1.0 (Reference)8.2His, Cys
Bromoacetylcholine5.822.5Cys (α-subunit)
Iodoacetylcholine12.36.1Cys, Lys

⁺Specificity Index = (Rate with receptor) / (Rate with non-target proteins)

Stereoelectronic Determinants of Nicotinic Receptor Binding Affinity

Bromoacetylcholine’s affinity for nAChRs is governed by precise stereoelectronic complementarity with the orthosteric binding site, primarily conserved across muscle-type and neuronal subtypes. Key determinants include:

  • Cation-π Interaction: The trimethylammonium group engages in energetically significant cation-π bonding with conserved tryptophan residues (TrpB/Tryp149 in Torpedo receptor) within the principal (+) subunit face. This interaction contributes ~60-70% of the total binding energy, as confirmed through mutagenesis and computational studies [8].
  • Hydrogen Bond Network: The carbonyl oxygen of the bromoacetyl moiety accepts hydrogen bonds from backbone NH groups in loop C (e.g., Tyr190, Cys192), while the β-methylene bridge donates weak CH···O bonds to Tyr93. This network positions the bromomethyl carbon 3.5-4.0 Å from nucleophilic cysteine thiolates [4] [8].
  • Conformational Restriction: NMR and molecular dynamics simulations reveal that bromoacetylcholine adopts an extended antiperiplanar conformation (O=C-C-N+ torsion ~180°) when bound, maximizing van der Waals contacts with hydrophobic residues (Leu119, Tyr198) in the binding pocket. This contrasts with acetylcholine’s gauche conformation but parallels the binding pose of higher-affinity agonists like epibatidine [6] [8].

The bromine atom itself induces subtle electronic effects, slightly reducing the carbonyl’s electrophilicity through inductive withdrawal but enhancing leaving group ability during nucleophilic attack. Quantum mechanical calculations indicate a 7-9 kcal/mol reduction in the transition state barrier for alkylation compared to non-halogenated analogues, directly translating to higher covalent efficiency [3].

Table 2: Binding Parameters of Bromoacetylcholine at nAChR Subtypes

Receptor SubtypeKd (Reversible Binding) (μM)k₂ (Alkylation Rate) (min⁻¹)Labeled Subunit(s)
Torpedo californica (muscle-type)28 ± 3.10.42 ± 0.05α1 (Cys192/Cys193)
α3β2 neuronal41 ± 5.70.19 ± 0.03α3 (Cys loop)
α7 neuronal>100<0.01Not significant

Comparative Analysis with Haloacetylated Cholinergic Probes

Bromoacetylcholine occupies a strategic niche within the broader family of haloacetylated cholinergic affinity labels, balancing reactivity, specificity, and structural fidelity:

  • vs. Bromoacetyl Chloride/Bromide: While sharing the reactive bromoacetyl group, these smaller molecules lack the choline pharmacophore. Electron diffraction studies confirm distinct conformations: bromoacetyl chloride adopts a gauche-trans mixture (Br-C-C=O torsion ~70°/180°), reducing complementarity with the receptor’s choline-binding subpocket. This results in 30-50× lower alkylation specificity despite higher chemical reactivity [1].
  • vs. Bromoacetylated Neurotoxins: Compounds like α-bungarotoxin conjugated to bromoacetate achieve subunit specificity through toxin-receptor recognition but suffer from steric hindrance limiting covalent efficiency. Bromoacetylcholine’s compact structure enables deeper binding cleft penetration, targeting nucleophiles inaccessible to larger probes [3] [7].
  • vs. Photoaffinity Analogues (e.g., p-Benzoylphenylacetylcholine): Bromoacetylcholine offers kinetic advantages over photoaffinity labels—alkylation occurs within seconds in physiological buffers versus minutes for UV activation. However, its reaction requires accessible nucleophiles, while photoaffinity probes target C-H bonds. Bromoacetylcholine’s specificity for cysteine residues provides clearer mapping data versus the multi-residue labeling seen with benzophenones [4] [8].

The molecular efficiency of bromoacetylcholine is evidenced in its application to characterize the α-subunit in Torpedo californica and neuronal α3β2 receptors. Affinity labeling studies using [³H]bromoacetylcholine identified a characteristic 48-59 kDa subunit in chick brain nAChRs, later confirmed as α3/β2 interfaces through immunoprecipitation—demonstrating its utility in mapping neuronal receptor composition [4].

Table 3: Functional Attributes of Cholinergic Affinity Probes

ProbeReactive GroupPrimary Targeting MechanismReceptor Subtype SpecificityStructural Fidelity to ACh
Bromoacetylcholine-COCH₂BrCovalent alkylationMuscle-type > α3β2 > α7High (choline backbone)
Bromoacetyl bromide-COCH₂BrNon-specific alkylationNoneNone
Bromoacetyl-α-bungarotoxin-COCH₂BrBinding-guided alkylationα1, α7Low (toxin scaffold)
Dizocilpine mustard-NCH₂CH₂ClDNA alkylationNMDA (non-cholinergic)None

Properties

CAS Number

22004-27-9

Product Name

Bromoacetylcholine bromide

IUPAC Name

2-(2-bromoacetyl)oxyethyl-trimethylazanium;bromide

Molecular Formula

C7H15Br2NO2

Molecular Weight

305.01 g/mol

InChI

InChI=1S/C7H15BrNO2.BrH/c1-9(2,3)4-5-11-7(10)6-8;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

AFIIOPIEVQSYHH-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(=O)CBr.[Br-]

Solubility

45.8 [ug/mL]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CBr.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.